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Introduction

2-(2-Formyl-6-methoxyphenoxy)propanoic acid, with the Chemical Abstracts Service (CAS)
number 590395-57-6, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure
features a phenoxypropanoic acid scaffold, which is of interest in medicinal chemistry,
substituted with both a formyl (aldehyde) and a methoxy group on the phenyl ring. This
technical guide provides a comprehensive review of the available scientific and technical
information on this compound, focusing on its chemical properties, potential applications, and
any documented biological significance.

Chemical and Physical Properties

2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a solid organic compound with the
molecular formula C11H120s5 and a molecular weight of 224.21 g/mol .[1][2] While detailed
experimental data on its physical properties are scarce in publicly available literature,
computational models provide some estimated values.
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Property Value Source

Molecular Formula C11H120s5 PubChem[1]

Molecular Weight 224.21 g/mol PubChem[1]
2-(2-formyl-6-

IUPAC Name methoxyphenoxy)propanoic PubChem[1]
acid

CAS Number 590395-57-6 PubChem[1]
CC(C(=0)0O)0C1=C(C=0)C=C

SMILES PubChem[1]
C=C10C
DXXCAUDRFSLKGO-

InChiKey PubChem[1]

UHFFFAOYSA-N

Table 1: Physicochemical Properties of 2-(2-Formyl-6-methoxyphenoxy)propanoic acid.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic protocols for 2-(2-Formyl-6-methoxyphenoxy)propanoic
acid are not readily available in the scientific literature. However, its structure suggests that its
synthesis would likely involve the Williamson ether synthesis, reacting a substituted
salicylaldehyde (2-hydroxy-3-methoxybenzaldehyde) with a 2-halopropanoate ester, followed
by hydrolysis of the ester to the carboxylic acid.

The presence of three key functional groups—a carboxylic acid, an aldehyde, and a phenol
ether—imparts a degree of chemical reactivity that makes it a potentially useful intermediate in
organic synthesis. The aldehyde can undergo reactions such as oxidation, reduction, and
condensation, while the carboxylic acid can be converted to esters, amides, or acid chlorides.

Potential Application in Drug Discovery

The primary area of interest for 2-(2-Formyl-6-methoxyphenoxy)propanoic acid appears to
be as a building block in the synthesis of more complex molecules with potential therapeutic
applications. Notably, it has been cited as a reactant for the preparation of leukotriene B4
(LTB4) antagonists.[3]
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Role as an Intermediate for Leukotriene B4 Antagonists

Leukotriene B4 is a potent lipid mediator of inflammation, and its receptors are targets for the
development of anti-inflammatory drugs. The synthesis of LTB4 receptor antagonists is an
active area of research for conditions such as asthma, inflammatory bowel disease, and
arthritis. While the specific research detailing the use of 2-(2-Formyl-6-
methoxyphenoxy)propanoic acid in the synthesis of such antagonists is not publicly
accessible, the general synthetic strategies often involve the elaboration of substituted phenolic
compounds.

The logical workflow for the utilization of this compound as a synthetic intermediate is depicted
below.

e.g., reductive amination,
Wittig reaction Modification of Formation of key bond Coupling with Leukotriene B4
Aldehyde Group Pharmacophore Receptor Antagonis

2-(2-Formyl-6-methoxyphenoxy)propanoic acid

Click to download full resolution via product page

Figure 1: Hypothetical synthetic workflow.

This diagram illustrates a plausible synthetic route where the aldehyde functionality of the
starting material is first modified, followed by coupling with another molecular fragment to
construct the final LTB4 antagonist.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the peer-reviewed literature to suggest that 2-(2-
Formyl-6-methoxyphenoxy)propanoic acid itself possesses significant biological activity. Its
primary role, as identified, is that of a synthetic intermediate. Therefore, any discussion of
signaling pathways would relate to the final products synthesized from it, namely LTB4
antagonists.

The LTB4 signaling pathway is well-characterized. LTB4 binds to its G-protein coupled
receptors, BLT1 and BLT2, on the surface of immune cells, primarily leukocytes. This binding
initiates a cascade of intracellular events leading to chemotaxis, degranulation, and the
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production of pro-inflammatory cytokines, all of which are key components of the inflammatory
response. An antagonist would block this initial binding step.
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Figure 2: LTB4 signaling pathway and antagonist action.

Conclusion
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2-(2-Formyl-6-methoxyphenoxy)propanoic acid is a chemical compound with limited direct
characterization in the scientific literature. Its primary significance appears to be as a synthetic
intermediate, particularly in the context of developing leukotriene B4 receptor antagonists for
the treatment of inflammatory diseases. While detailed experimental protocols and quantitative
data for the compound itself are not widely available, its chemical structure suggests a versatile
reactivity profile that is valuable for medicinal chemists. Further research and publication of the
synthetic methodologies and biological evaluations of compounds derived from this
intermediate would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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